3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid
CAS No.:
Cat. No.: VC13272121
Molecular Formula: C15H16O10
Molecular Weight: 356.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16O10 |
|---|---|
| Molecular Weight | 356.28 g/mol |
| IUPAC Name | 3,7-bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C15H16O10/c1-24-10(18)6-3-14(12(20)21)5-15(8(6)16,13(22)23)4-7(9(14)17)11(19)25-2/h6-7H,3-5H2,1-2H3,(H,20,21)(H,22,23) |
| Standard InChI Key | DKSRMIFOBMGLIQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)O)C(=O)O |
| Canonical SMILES | COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)O)C(=O)O |
Introduction
3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid is a complex organic compound featuring a bicyclic core with multiple functional groups, including methoxycarbonyl and carboxylic acid groups. This compound belongs to the class of bicyclic dicarboxylic acids and is classified under the broader category of polycarboxylic acids. Its unique structural features make it a subject of interest in synthetic organic chemistry and potential applications in pharmaceuticals .
Synthesis Methods
The synthesis of 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid can involve several methods, although specific detailed procedures are not widely documented in the available literature. Generally, the synthesis of such complex organic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations.
Comparison with Other Compounds
While 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid is unique in its structure, other compounds with similar bicyclic or polycarboxylic acid features have shown promising biological activities. For example, certain sulfonamide derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cell lines . Similarly, quinolinone derivatives have shown significant anticancer activity against breast cancer cells .
Table: Comparison of Anticancer Activities of Related Compounds
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